(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-3-yl)prop-2-enamide
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Overview
Description
(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-3-yl)prop-2-enamide is a complex organic compound with a unique structure that includes a thiophene ring, a prop-2-enamide group, and a methoxy-methylsulfanyl butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-3-yl)prop-2-enamide typically involves multiple steps, including the formation of the thiophene ring, the attachment of the prop-2-enamide group, and the incorporation of the methoxy-methylsulfanyl butyl chain. Common reagents used in these reactions include organolithium reagents, catalysts such as Cu(acac)2 or Fe(acac)3, and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of efficiency and scalability. For example, the use of a packed-bed reactor with optimized reaction parameters can yield high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents include organolithium compounds, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-3-yl)prop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Unlike benzylamine and steviol glycosides, this compound has a thiophene ring and a prop-2-enamide group, making it suitable for different applications and reactions.
Properties
IUPAC Name |
(E)-N-(2-methoxy-4-methylsulfanylbutyl)-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S2/c1-16-12(6-7-17-2)9-14-13(15)4-3-11-5-8-18-10-11/h3-5,8,10,12H,6-7,9H2,1-2H3,(H,14,15)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAFDRSNIVASAO-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C=CC1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CCSC)CNC(=O)/C=C/C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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